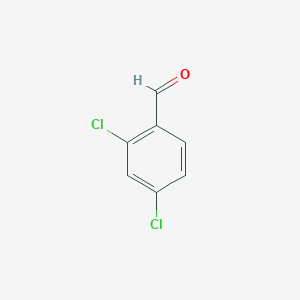

2,4-Dichlorobenzaldehyde

Description

Properties

IUPAC Name |

2,4-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFBEAASFUWWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022130 | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

451 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

275 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.33 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

874-42-0 | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z08QL2124R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

156 to 163 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20140 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzaldehyde: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

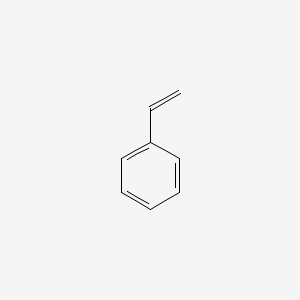

2,4-Dichlorobenzaldehyde is a significant chlorinated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. Its unique molecular structure, characterized by a benzene (B151609) ring substituted with an aldehyde group and two chlorine atoms at positions 2 and 4, imparts specific reactivity that is leveraged in the pharmaceutical, agrochemical, and dye industries. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and analysis, and its role as a precursor in the development of bioactive molecules.

Chemical Structure and Identification

This compound is a derivative of benzaldehyde (B42025) with chlorine atoms substituted at the ortho and para positions of the benzene ring relative to the aldehyde group.[1] This substitution pattern significantly influences the compound's reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 874-42-0[2][3] |

| Molecular Formula | C₇H₄Cl₂O[2][3] |

| Molecular Weight | 175.01 g/mol [2][4][5] |

| InChI | InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H[2] |

| InChIKey | YSFBEAASFUWWHU-UHFFFAOYSA-N[2][3] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C=O[2] |

| Synonyms | Benzaldehyde, 2,4-dichloro-; o,p-Dichlorobenzaldehyde[3][6] |

Physicochemical Properties

The compound typically appears as a white to pale yellow crystalline solid or powder with a pungent, irritating odor.[1][2] It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture.[2][7]

| Property | Value | Source(s) |

| Physical State | Solid, white to pale yellow crystalline powder | [1][6] |

| Melting Point | 64-73 °C | [4][8][9] |

| Boiling Point | 233 °C at 760 mmHg | [2][4] |

| Density | 1.33 g/cm³ at 100 °C | [2] |

| Flash Point | 135 °C (275 °F) | [2][10] |

| Water Solubility | Very low; less than 1 mg/mL at 24 °C | [2][6][11] |

| Organic Solvent Solubility | Soluble in ethyl acetate, acetone, toluene, and chloroform; low solubility in methanol. | [6] |

| Stability | Stable under normal conditions; sensitive to light, air, and moisture. | [2][12] |

| Incompatibilities | Strong oxidizing agents, strong bases, iron, oxygen, and oxygen-containing materials. | [2][12][13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | ~10.39 (s, 1H, -CHO), ~7.85 (d, 1H, Ar-H), ~7.45 (d, 1H, Ar-H), ~7.36 (dd, 1H, Ar-H) |

| ¹³C NMR | CDCl₃ | ~189.0 (CHO), ~140.0 (C-Cl), ~138.0 (C-Cl), ~135.0 (C-CHO), ~130.5 (CH), ~129.5 (CH), ~127.5 (CH) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The provided ¹³C NMR shifts are approximate values based on typical ranges for substituted benzaldehydes.[8]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2830 and ~2720 | Aldehyde C-H Stretch (Fermi doublet) | Medium |

| ~1710-1690 | Carbonyl (C=O) Stretch (conjugated) | Strong |

| ~1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| ~850-550 | C-Cl Stretch | Medium |

Source: Characteristic IR absorption values for aromatic aldehydes.[14][15][16]

Experimental Protocols

Synthesis of this compound

Method 1: Hydrolysis of 2,4-Dichlorobenzal Chloride

This method involves the hydrolysis of 2,4-dichlorobenzal chloride, which can be synthesized from the side-chain chlorination of 2,4-dichlorotoluene.[9][10]

-

Materials: 2,4-dichlorobenzal chloride, concentrated sulfuric acid (98%), ice, diethyl ether, sodium bicarbonate solution (10%), magnesium sulfate, ligroin (for recrystallization).

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, add 2,4-dichlorobenzal chloride.

-

Carefully add eight times the weight of concentrated sulfuric acid to the flask while stirring.

-

Pass a slow stream of nitrogen through the apparatus and apply a vacuum from a water pump to the top of the condenser.

-

Heat the reaction mixture to 90-110 °C. A vigorous evolution of hydrogen chloride gas will be observed.

-

Maintain this temperature for 1-2 hours until the gas evolution ceases. The mixture will turn an intense red-brown color.[10]

-

Allow the mixture to cool to room temperature and then carefully pour it onto a sufficient amount of crushed ice with stirring.

-

Extract the resulting aqueous mixture several times with diethyl ether.

-

Combine the organic extracts and wash them with a 10% sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the ether under reduced pressure.

-

The crude product can be purified by vacuum distillation or by recrystallization from ligroin to yield pure this compound (reported yield: 80%).[10]

-

Method 2: Vilsmeier-Haack Reaction

This method is a classic approach for formylating electron-rich aromatic rings, though it is more commonly used for compounds more activated than dichlorobenzene. A patent describes a one-step synthesis from m-dichlorobenzene.[17]

-

Materials: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 1,3-dichlorobenzene (B1664543) (m-dichlorobenzene), ice water, cyclohexane (B81311) (for recrystallization).

-

Procedure:

-

In a 250 mL three-necked flask, add 46 g of phosphorus oxychloride (POCl₃).

-

Cool the flask to between -5 °C and 5 °C using an ice-salt bath.

-

Slowly add 17-30 mL of N,N-Dimethylformamide (DMF) while maintaining the low temperature.

-

Under continued cooling and stirring, add 3.0 g of 1,3-dichlorobenzene.

-

After the addition is complete, slowly raise the temperature to 45-120 °C and maintain it for 2-6 hours.

-

After the reaction period, cool the mixture and pour it slowly into a beaker of ice water with vigorous stirring. A yellow solid will precipitate.

-

Filter the crude product and wash it with water until neutral.

-

Dry the crude product. Recrystallization from cyclohexane can yield pure this compound (reported yield: 75%).[17]

-

Analytical Methods

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification and purity assessment of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[18]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[18] For MS compatibility, formic acid should be used instead of phosphoric acid.[18]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 220 nm.[19]

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution of this compound to determine its retention time.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the compound by comparing the peak area with a calibration curve generated from standards of known concentrations.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying this compound, especially in complex matrices.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column such as an Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).[20]

-

Carrier Gas: Helium.

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 15-20 °C/min.

-

MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400. Key ions for this compound are m/z 173, 175 (molecular ions), and 174.[5]

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like hexane (B92381) or a hexane:acetone mixture.[20] The concentration should be adjusted to fall within the linear range of the instrument.

-

Procedure:

-

Inject the prepared sample into the GC.

-

The compound will be separated based on its volatility and interaction with the column's stationary phase.

-

The eluted compound enters the mass spectrometer, where it is fragmented and detected.

-

Identification is confirmed by matching the retention time and the mass spectrum with that of a reference standard.

-

Applications in Drug and Agrochemical Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a vital building block for synthesizing biologically active molecules.

-

Fungicides: It is a key intermediate in the production of highly effective fungicides like azoxystrobin (B1666510) and diniconazole.[1][9] These fungicides play a critical role in protecting crops from a broad spectrum of fungal diseases.[6]

-

Pharmaceuticals: The compound is used in the synthesis of novel Schiff bases, some of which have been investigated for their antimicrobial properties.[4] It is also a precursor for molecules designed as platelet aggregation inhibitors.[]

-

Dye Intermediates: It is used to produce benzaldehyde-2,4-disulfonic acid, which is an intermediate for various dyes.[9]

// Nodes start [label="2,4-Dichlorotoluene", shape=box, fillcolor="#FBBC05"]; chlorination [label="Side-Chain Chlorination\n(+ Cl₂, light, 120°C, PCl₃ catalyst)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="2,4-Dichlorobenzal Chloride\n(Crude Product)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(+ H₂O, 100°C, metal oxide catalyst)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; crude_product [label="Crude this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Distillation or Recrystallization)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Pure this compound", shape=box, fillcolor="#FBBC05"];

Mechanism of Action for Derived Compounds: The Azoxystrobin Example

As this compound is a precursor, understanding the signaling pathway of a key product derived from it, such as the fungicide azoxystrobin, is highly relevant for drug and agrochemical development professionals. Azoxystrobin is a Quinone Outside Inhibitor (QoI).[1][2] Its mechanism of action is the inhibition of mitochondrial respiration in fungi.[2][3][4]

Azoxystrobin specifically targets and binds to the Quinone outside (Qo) site of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[2][3] This binding action blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which is a critical step in the process of oxidative phosphorylation.[4] By interrupting the electron transport chain, azoxystrobin effectively halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] The resulting energy deprivation leads to the inhibition of fungal spore germination and mycelial growth, ultimately causing cell death.[3]

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[14][22] It is also toxic to aquatic life with long-lasting effects.[22][23]

-

Personal Protective Equipment (PPE): When handling, wear appropriate protective clothing, chemical-resistant gloves, and eye/face protection (splash-proof safety goggles or a full-face respirator).[7][22]

-

Handling: Use in a well-ventilated area. Avoid dust formation. Keep away from heat, ignition sources, and incompatible materials.[10]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[22]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.[22]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Protect from light.[7]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined chemical properties and reactivity make it a valuable precursor for a range of products, most notably in the agrochemical and pharmaceutical sectors. A thorough understanding of its synthesis, analytical characterization, and safe handling protocols is essential for researchers and professionals working with this compound. Furthermore, knowledge of the biological mechanisms of action of its derivatives, such as azoxystrobin, provides critical insight for the development of new and effective bioactive molecules.

References

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 2. pomais.com [pomais.com]

- 3. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]

- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azoxystrobin, Fungicide, Azoxystrobin suppliers [agchemaccess.com]

- 7. This compound(874-42-0) 13C NMR spectrum [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. This compound, Cas: 874-42-0 - Yuanli Tech [yonlytech.com]

- 10. prepchem.com [prepchem.com]

- 11. chemos.de [chemos.de]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. rsc.org [rsc.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 18. This compound | SIELC Technologies [sielc.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. agilent.com [agilent.com]

- 22. Page loading... [guidechem.com]

- 23. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzaldehyde (C₇H₄Cl₂O) is an aromatic aldehyde of significant interest in organic synthesis and the pharmaceutical industry. Its disubstituted chlorinated phenyl ring and reactive aldehyde group make it a versatile precursor for the synthesis of a wide range of compounds, including agrochemicals, dyes, and pharmaceutical intermediates.[1] Notably, it is utilized in the synthesis of indole-based peptoids, Schiff bases with potential antimicrobial activity, and inhibitors of platelet aggregation.[2][3][4] A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis, process development, and quality control. This guide provides a comprehensive overview of the key physical and spectral properties of this compound, complete with detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for handling, storage, and molecular characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O | [1][2] |

| Molecular Weight | 175.01 g/mol | [2][5] |

| CAS Number | 874-42-0 | [2] |

| EC Number | 212-861-1 | [2] |

| Appearance | White to light yellow or off-white crystalline solid or powder.[5][6] | [5][6] |

| Odor | Pungent, aromatic aldehyde odor.[5][7] | [5][7] |

Thermodynamic Properties

Thermodynamic properties such as melting and boiling points are critical indicators of purity and are essential for designing reaction conditions and purification procedures.

| Property | Value | Reference(s) |

| Melting Point | 64-74 °C (Range varies by source) | [2][6][8][9] |

| Boiling Point | 233 °C at 760 mmHg | [2][5][10] |

| Flash Point | 135 °C (275 °F) - Closed Cup | [2][5] |

| Density | 1.33 g/cm³ at 100°C (212°F)[5], 1.376 g/cm³[7] | [5][7] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar aldehyde group and a larger, nonpolar dichlorinated aromatic ring.[7] This duality results in good solubility in many organic solvents but limited solubility in polar solvents like water.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / Very low solubility (<0.1 g/L) | [4][11] |

| Methanol | Soluble / Low solubility (Varies by source) | [7][11] |

| Ethanol | Soluble | [11] |

| Acetone | Soluble | [7][11] |

| Chloroform | Soluble | [7] |

| Toluene | Soluble | [7] |

| Ethyl Acetate | Soluble | [7] |

| Ether | Soluble | [11] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus. A sharp melting range (typically <1°C) is indicative of high purity.[5]

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[7]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 1-2 mm is achieved.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

-

Approximate Melting Point (Rapid Run): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.[12]

-

Accurate Melting Point (Slow Run): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow rate of 1-2°C per minute.[5][12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[7]

-

Verification: Repeat the slow run at least once to ensure the result is reproducible.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die

-

FT-IR spectrometer

Procedure:

-

Sample Mixture Preparation: In an agate mortar, grind approximately 1-2 mg of the this compound sample with 100-200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[10][13] The concentration of the sample in KBr should be about 0.2% to 1%.[8]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply high pressure (several tons) for a few minutes to form a thin, transparent, or translucent pellet.[10] Using a vacuum to remove trapped air and moisture during pressing is recommended.[9]

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer and run a background scan.[13]

-

Sample Spectrum Acquisition: Replace the blank with the sample pellet and acquire the FT-IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands. For this compound, expect to see:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Materials:

-

This compound sample (5-20 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent in a clean, dry NMR tube. The final volume should be sufficient for the instrument used (typically 0.5-0.7 mL).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.[2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals for this compound in CDCl₃ are expected around:

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required compared to ¹H NMR.[16]

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and coupling patterns.

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., Dichloromethane, Hexane)

-

GC-MS system with a suitable capillary column (e.g., nonpolar or semi-polar)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and mass scan range.[17][18]

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Data Analysis:

-

Chromatogram: The gas chromatogram will show a peak corresponding to this compound at a specific retention time. The presence of other peaks indicates impurities.

-

Mass Spectrum: The mass spectrometer will fragment the molecule and record the mass-to-charge ratio (m/z) of the fragments. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 174, considering the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) will be a key identifier.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: General workflow for the physical and chemical characterization of this compound.

Caption: Logical workflow for the quantitative determination of solubility in various solvents.

Caption: A typical experimental workflow for the synthesis of a Schiff base from this compound.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. books.rsc.org [books.rsc.org]

- 3. scienceijsar.com [scienceijsar.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. azom.com [azom.com]

- 10. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 11. pennwest.edu [pennwest.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. shimadzu.com [shimadzu.com]

- 14. commons.und.edu [commons.und.edu]

- 15. nanobioletters.com [nanobioletters.com]

- 16. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 17. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 18. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

2,4-Dichlorobenzaldehyde synthesis from 2,4-dichlorotoluene

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzaldehyde from 2,4-Dichlorotoluene (B165549)

Introduction

This compound (CAS 874-42-0) is a pivotal intermediate in the fine chemical industry, serving as a precursor for the synthesis of pharmaceuticals, agrochemicals like the fungicide enilconazole, and dyes.[1][2] Its production from 2,4-dichlorotoluene (CAS 95-73-8) is a key industrial process, valued for the relatively low cost and availability of the starting material.[3][4] This technical guide provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers and chemical development professionals.

Primary Synthetic Pathways

The conversion of the methyl group of 2,4-dichlorotoluene to an aldehyde can be achieved through several strategic pathways. The most prominent methods include:

-

Side-Chain Halogenation followed by Hydrolysis: This is a widely adopted industrial method involving the free-radical chlorination or bromination of the methyl group to form a di- or tri-halogenated intermediate, which is subsequently hydrolyzed to the aldehyde.

-

Direct Catalytic Oxidation: This route involves the direct oxidation of the methyl group using various oxidizing agents and catalytic systems.

-

The Sommelet Reaction: A classic method to convert benzyl (B1604629) halides, derived from 2,4-dichlorotoluene, into aldehydes using hexamine.

Method 1: Side-Chain Chlorination and Subsequent Hydrolysis

This robust, multi-step process is a cornerstone of industrial production. It begins with the photochlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzal chloride or 2,4-dichlorobenzotrichloride. The resulting intermediate is then hydrolyzed to produce this compound.

Reaction Pathway

The overall transformation proceeds through one or more chlorinated intermediates. Hydrolysis of the di-chlorinated intermediate (benzal chloride) is a common route.

Caption: General pathway for synthesis via side-chain chlorination and hydrolysis.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichlorobenzal Chloride

This procedure is based on the free-radical chlorination of the toluene (B28343) side-chain.

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The setup should be placed under a suitable light source (e.g., UV lamp) to initiate the reaction.

-

Procedure:

-

Charge the reaction flask with 2,4-dichlorotoluene.

-

Add a catalytic amount of a free-radical initiator such as azobisisobutyronitrile (AIBN).[3]

-

Heat the mixture to a temperature between 80-130°C.[5]

-

Slowly introduce chlorine gas through the gas inlet tube while maintaining vigorous stirring and illumination.[5]

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2,4-dichlorobenzal chloride is achieved. Over-chlorination can lead to the formation of 2,4-dichlorobenzotrichloride.

-

Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl gas.[6]

-

Step 2: Hydrolysis of 2,4-Dichlorobenzal Chloride to this compound

This step converts the geminal dihalide into the aldehyde.

-

Apparatus: A three-necked flask with a stirrer, reflux condenser, and a dropping funnel.

-

Procedure:

-

Transfer the crude 2,4-dichlorobenzal chloride to the reaction flask.

-

Add approximately eight times the weight of concentrated sulfuric acid.[7]

-

Heat the mixture to 90-110°C with vigorous stirring. A vigorous evolution of hydrogen chloride gas will be observed.[7]

-

Continue heating for 1-2 hours until the gas evolution ceases and the mixture develops a red-brown color.[7]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product several times with a suitable organic solvent like ether.

-

Combine the organic extracts and wash with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[7]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent, and purify the resulting crude this compound by vacuum distillation or recrystallization from ligroin.[7]

-

Quantitative Data Summary

| Parameter | Value | Conditions / Notes | Reference |

| Chlorination Temp. | 120-130°C | Initiator: AIBN and triethanolamine | [5] |

| Chlorination Time | 3-4 hours | Under illumination | [5] |

| Hydrolysis Reagent | Conc. H₂SO₄ | 8x weight of benzal chloride | [7] |

| Hydrolysis Temp. | 90-110°C | - | [7] |

| Hydrolysis Time | 1-2 hours | - | [7] |

| Overall Yield | ~80% | Based on hydrolyzed intermediate | [7] |

| Final Purity | >98% | After purification | [2] |

| Melting Point | 69-72°C | Final Product | [2][7] |

Method 2: Direct Oxidation of 2,4-Dichlorotoluene

Direct oxidation offers a more streamlined route by avoiding halogenated intermediates. This method often employs metal catalysts and various oxidizing agents.

Reaction Pathway

Caption: General pathway for the direct oxidation of 2,4-dichlorotoluene.

Experimental Protocol

This protocol describes a liquid-phase oxidation process using a metal ion complex as a catalyst and hydrogen peroxide as the oxidant.[8][9]

-

Apparatus: A continuous flow tubular reactor or a standard batch reactor equipped with temperature control, stirrer, and ports for reagent addition.

-

Procedure:

-

Prepare a solution of 2,4-dichlorotoluene in acetic acid (solvent).[8]

-

Add the catalyst, which can be a metal ion complex of cobalt, molybdenum, or bromine.[8][9]

-

Heat the reaction mixture to the desired temperature (e.g., 60-105°C).

-

Slowly add hydrogen peroxide (oxidant) to the mixture while maintaining the temperature. The molar ratio of H₂O₂ to 2,4-dichlorotoluene is a critical parameter.[8]

-

Allow the reaction to proceed for a specified residence time (from seconds to minutes in a flow reactor).

-

After the reaction, cool the outlet stream and quench the reaction with a suitable solvent like dichloromethane.

-

Analyze the product mixture using GC to determine the conversion rate and yield.

-

The product can be isolated using standard extraction and purification techniques.

-

Quantitative Data Summary

The following data is derived from experiments using a continuous flow microchannel reactor.[8]

| Molar Ratio (H₂O₂:Substrate) | Temperature (°C) | Residence Time (s) | Conversion (%) | Yield (%) | Reference |

| 2:1 | 60 | 60 | 45.3 | 23.1 | [8] |

| 2:1 | 100 | 500 | 51.5 | 28.1 | [8] |

| 3:1 | 95 | 300 | 45.8 | 28.2 | [8] |

| 3:1 | 105 | 600 | 41.7 | 30.1 | [8] |

Note: While direct oxidation can be efficient and avoids chlorinated waste streams, yields can be lower and over-oxidation to the corresponding carboxylic acid can be a significant side reaction.

Method 3: The Sommelet Reaction

The Sommelet reaction is a well-established method for converting benzyl halides to aldehydes.[10][11] The process begins with the synthesis of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene, which is then reacted with hexamine followed by hydrolysis.

Reaction Pathway and Workflow

This diagram illustrates the complete workflow, from the initial halogenation to the final aldehyde product.

Caption: Logical workflow for the Sommelet reaction synthesis route.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichlorobenzyl Chloride

This step is identical to the initial phase of Method 1 but is controlled to favor mono-chlorination.

Step 2: Sommelet Reaction

-

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

-

Procedure:

-

Dissolve 2,4-dichlorobenzyl chloride in a suitable solvent (e.g., aqueous ethanol (B145695) or chloroform).

-

Add an equimolar amount of hexamethylenetetramine (hexamine).

-

Heat the mixture to reflux for several hours to form the quaternary ammonium (hexaminium) salt.[10][11]

-

After the formation of the salt, add water to the reaction mixture.

-

Continue to reflux the mixture to hydrolyze the intermediate. This step liberates the aldehyde.[11]

-

After hydrolysis is complete, cool the mixture and extract the product with an organic solvent (e.g., ether or dichloromethane).

-

Wash the organic layer with water, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude aldehyde by vacuum distillation.

-

Conclusion

The synthesis of this compound from 2,4-dichlorotoluene can be accomplished through several effective routes. The choice of method depends on factors such as required scale, desired purity, and environmental considerations.

-

The side-chain chlorination followed by hydrolysis remains the most common and high-yielding industrial method, despite its use of elemental chlorine and generation of HCl.[3][7]

-

Direct oxidation presents a more atom-economical and "greener" alternative by avoiding halogenating agents, though it may suffer from lower yields and selectivity issues that require further process optimization.[8]

-

The Sommelet reaction provides a classic and reliable laboratory-scale synthesis route from the corresponding benzyl halide.[10]

For professionals in drug development and chemical research, understanding the nuances, advantages, and limitations of each pathway is crucial for selecting the optimal synthetic strategy.

References

- 1. Page loading... [guidechem.com]

- 2. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 3. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN113582836A - Method for synthesizing 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN106699526A - Method of preparing this compound through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]

- 9. Method of preparing this compound through continuous oxidation of 2,4-dichlorotoluene | Semantic Scholar [semanticscholar.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 2,4-Dichlorobenzaldehyde (CAS 874-42-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,4-Dichlorobenzaldehyde (CAS 874-42-0), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document compiles and presents quantitative spectroscopic data, detailed experimental methodologies for its acquisition, and a visualization of a relevant synthetic pathway.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.42 | s | - | Aldehyde proton (-CHO) |

| 7.89 | d | 8.5 | Aromatic proton (H6) |

| 7.50 | d | 2.0 | Aromatic proton (H3) |

| 7.39 | dd | 8.5, 2.0 | Aromatic proton (H5) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 189.9 | Aldehyde carbon (C=O) |

| 140.2 | Aromatic carbon (C2) |

| 137.8 | Aromatic carbon (C4) |

| 134.4 | Aromatic carbon (C1) |

| 130.8 | Aromatic carbon (C6) |

| 129.8 | Aromatic carbon (C5) |

| 127.9 | Aromatic carbon (C3) |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3050 | Weak | Aromatic C-H stretch |

| 2860, 2760 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| 1705 | Strong | Carbonyl (C=O) stretch |

| 1585, 1550, 1465 | Medium-Strong | Aromatic C=C ring stretch |

| 1280 | Medium | C-C stretch |

| 880, 820 | Strong | C-H out-of-plane bend (Aromatic) |

| 770 | Strong | C-Cl stretch |

Raman Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1695 | Strong | Carbonyl (C=O) stretch |

| 1590 | Strong | Aromatic C=C ring stretch |

| 1205 | Medium | Aromatic C-H in-plane bend |

| 1040 | Strong | Ring breathing mode |

| 830 | Medium | C-Cl stretch |

| 350 | Medium | C-C-C deformation |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 174 | 100 | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 176 | 65 | [M+2]⁺ (Isotope peak with one ³⁷Cl) |

| 178 | 10 | [M+4]⁺ (Isotope peak with two ³⁷Cl) |

| 173 | 95 | [M-H]⁺ |

| 145 | 40 | [M-CHO]⁺ |

| 111 | 35 | [C₆H₃Cl]⁺ |

| 75 | 30 | [C₆H₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| 255, 305 | Ethanol (B145695) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These represent typical procedures and may be adapted based on available instrumentation.

NMR Spectroscopy (¹H and ¹³C)

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) by serial dilution of the stock solution with the same solvent.

Data Acquisition:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the solvent (ethanol) in a matched cuvette as the blank.

-

Scan Speed: Medium.

-

Cuvette Path Length: 1 cm.

Mandatory Visualization: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The synthesis of this compound can be achieved through the formylation of 1,3-dichlorobenzene. The following diagram illustrates the key steps in this reaction mechanism.

Caption: Vilsmeier-Haack reaction for this compound synthesis.

Solubility of 2,4-Dichlorobenzaldehyde in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzaldehyde is a key chemical intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its utility in these synthetic processes is fundamentally linked to its solubility in organic solvents, which governs reaction kinetics, purification strategies such as recrystallization, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, consolidating available data and presenting detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄Cl₂O | [1] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 64-69 °C (147-156 °F) | [1][2] |

| Boiling Point | 233 °C (451 °F) | [1][2] |

| Enthalpy of Fusion | 20.47 kJ/mol | [3] |

Solubility Data

The solubility of this compound is dictated by its molecular structure: a polar aldehyde group attached to a largely non-polar dichlorinated aromatic ring. This structure leads to good solubility in moderately polar and non-polar organic solvents and limited solubility in highly polar solvents like water.

Quantitative Solubility Data

Publicly available quantitative data is limited. The most consistently reported value is for its solubility in water.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 24 | < 0.1 g / 100 mL | [2][4] |

| Water | 25 | Experimentally determined, but value not specified in abstract | [5] |

Qualitative Solubility Data

Qualitative assessments indicate the general suitability of several common organic solvents.

| Solvent | Qualitative Solubility | Reference(s) |

| Acetone | Soluble | [6][7] |

| Chloroform | Soluble | [6] |

| Ethanol | Soluble | [7] |

| Ether | Soluble | [7] |

| Ethyl Acetate | Soluble | [6] |

| Methanol | Low to Soluble | [6][7] |

| Toluene | Soluble | [6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following detailed protocols for gravimetric, UV-Vis spectroscopic, and HPLC methods are provided.

Gravimetric Method

This classic and reliable method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.[8][9][10]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

Phase Separation: Allow the mixture to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to prevent loss of the analyte.

-

Drying and Weighing: Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

-

Mass Determination: Weigh the container with the dried solute on an analytical balance. The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculation: Express the solubility as a concentration, for example, in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

This method is suitable for aromatic compounds like this compound that possess a chromophore, allowing for quantification based on light absorbance.[11]

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Saturated Solution Preparation: Prepare a saturated solution and separate the supernatant by filtration as described in the gravimetric method (Steps 1-3).

-

Sample Analysis:

-

Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.[12][13][14]

Methodology:

-

Method Development: Develop an isocratic HPLC method capable of separating this compound from any potential impurities or degradation products. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., based on the UV spectrum).

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Saturated Solution Preparation: Prepare a saturated solution and filter the supernatant as described in the gravimetric method (Steps 1-3).

-

Sample Analysis:

-

Dilute a known volume of the saturated filtrate with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

References

- 1. This compound | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 874-42-0 [m.chemicalbook.com]

- 3. Benzaldehyde, 2,4-dichloro- [webbook.nist.gov]

- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 5. mdpi.com [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. asianjpr.com [asianjpr.com]

- 14. sciforum.net [sciforum.net]

An In-depth Technical Guide to 2,4-Dichlorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichlorobenzaldehyde, a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. The document details its fundamental chemical properties, presents a standard experimental protocol for its synthesis, and outlines an analytical method for its detection. This guide is intended to serve as a practical resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4, and a formyl group at position 1. It typically appears as a white to off-white crystalline solid with a pungent odor.[1][] Its chemical reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the aldehyde functional group.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O | [1][3][4] |

| Molecular Weight | 175.01 g/mol | [1][3][5] |

| CAS Number | 874-42-0 | [3][5] |

| Melting Point | 64-71 °C | [6] |

| Boiling Point | 233 °C (at 760 mmHg) | [1][6] |

| Appearance | White crystalline solid or off-white chunky solid | [1][] |

| Solubility | Insoluble in water | [1] |

Experimental Protocols

This compound is utilized in the synthesis of various compounds, including platelet aggregation inhibitors and novel Schiff bases.[] It serves as a crucial intermediate for fungicides like diniconazole (B1670688) and is used in the preparation of dyes and antiseptics.[7][8]

Laboratory Synthesis via Hydrolysis of 2,4-Dichlorobenzal Chloride

This protocol details a common method for the laboratory-scale synthesis of this compound.

Principle: The synthesis involves the hydrolysis of 2,4-dichlorobenzal chloride in the presence of concentrated sulfuric acid. The reaction proceeds with the evolution of hydrogen chloride gas, followed by purification of the resulting aldehyde.

Materials and Equipment:

-

2,4-Dichlorobenzal chloride

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Diethyl ether (ether)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Three-necked flask with ground sleeve

-

Stirrer

-

Reflux condenser

-

Wide capillary tube (for gas inlet)

-

Water pump (for vacuum)

-

Separatory funnel

-

Distillation apparatus or recrystallization setup

-

Heating mantle

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet capillary tube, place 2,4-dichlorobenzal chloride. Add concentrated sulfuric acid, using approximately eight times the weight of the benzal chloride.[6]

-

Reaction Conditions: Pass a stream of nitrogen through the capillary tube while simultaneously applying a vacuum from a water pump to the top of the reflux condenser. Heat the mixture to 90-110 °C while stirring.[6]

-

Reaction Progression: A vigorous evolution of hydrogen chloride gas will be observed, and the reaction mixture will turn an intense red-brown color. Continue the reaction for approximately 1-2 hours, or until the evolution of gas ceases.[6]

-

Work-up and Extraction: Carefully pour the cooled reaction mixture onto ice. Extract the this compound from the aqueous mixture several times using diethyl ether.[6]

-

Neutralization and Washing: Combine the ethereal extracts and neutralize them by washing with a sodium bicarbonate solution. Subsequently, wash the extracts with water.[6]

-

Drying and Solvent Removal: Dry the ether solution over anhydrous magnesium sulfate. Evaporate the ether to obtain the crude product.[6]

-

Purification: The final product can be purified either by vacuum distillation or by recrystallization from ligroin. The expected yield is approximately 80%.[6]

Visualization of Synthesis and Purification Workflow

The logical flow of the synthesis protocol can be visualized to provide a clear, step-by-step representation of the process from starting materials to the purified product.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzaldehyde, a halogenated aromatic aldehyde, is a pivotal intermediate in the synthesis of a wide array of commercially significant organic compounds. Its chemical behavior is dominated by the electrophilic nature of the aldehyde group, which is further influenced by the electron-withdrawing effects of the two chlorine atoms on the benzene (B151609) ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, focusing on its key chemical transformations, reaction kinetics, and synthetic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O | [1][2] |

| Molecular Weight | 175.01 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 64-69 °C | |

| Boiling Point | 233 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), ether, and benzene. | [1][3] |

| Stability | Sensitive to light and may be sensitive to prolonged exposure to air. Incompatible with strong oxidizing agents and strong bases. | [1] |

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The two chlorine atoms on the aromatic ring are electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[4]

Oxidation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2,4-dichlorobenzoic acid. This transformation is a crucial step in the synthesis of various agrochemicals and pharmaceuticals.

Experimental Protocol: Oxidation to 2,4-Dichlorobenzoic Acid

-

Materials: this compound, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water, ethanol.

-

Procedure:

-

Dissolve this compound in a suitable solvent like aqueous ethanol.

-

Add a solution of potassium permanganate and sodium hydroxide dropwise to the aldehyde solution while stirring.

-

Heat the mixture under reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the 2,4-dichlorobenzoic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

| Oxidizing Agent | Conditions | Typical Yield |

| Potassium Permanganate (KMnO₄) | Basic medium, heat | High |

| Chromic Acid (H₂CrO₄) | Acidic medium | Good |

| Hydrogen Peroxide (H₂O₂) | Catalytic, various conditions | Variable |

Reduction

The aldehyde group can be reduced to a primary alcohol, forming (2,4-dichlorophenyl)methanol. This is a common transformation in organic synthesis, providing access to a different class of functionalized molecules.

Experimental Protocol: Reduction to (2,4-Dichlorophenyl)methanol

-

Materials: this compound, sodium borohydride (B1222165) (NaBH₄), methanol, water, diethyl ether.

-

Procedure:

-

Dissolve this compound in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions with stirring.

-

After the addition is complete, continue stirring at room temperature for a specified time.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

| Reducing Agent | Conditions | Typical Yield |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) | High |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., diethyl ether, THF), anhydrous | High |

| Catalytic Hydrogenation (H₂/catalyst) | Varies with catalyst (e.g., Pd, Pt, Ni) and conditions | High |

Nucleophilic Addition Reactions

The core reactivity of the aldehyde group involves nucleophilic addition. The enhanced electrophilicity of the carbonyl carbon in this compound facilitates these reactions.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound reacts with phosphorus ylides to form substituted styrenes. The electron-withdrawing nature of the chlorine atoms generally increases the reaction rate compared to unsubstituted benzaldehyde.[4]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium (B107652) Chloride

-

Materials: this compound, benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., THF or DMSO).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Add the strong base dropwise to generate the ylide (a color change is typically observed).

-